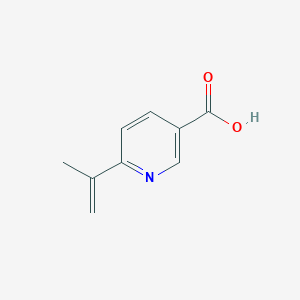

6-(Prop-1-EN-2-YL)nicotinicacid

Description

6-(Prop-1-en-2-yl)nicotinic acid (CAS: 1935325-83-9) is a nicotinic acid derivative featuring a propenyl substituent at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid, CAS: 59-67-6) serves as the parent compound, with a molecular formula of C₆H₅NO₂ and applications in vitamin B supplementation and vasodilation . Currently, this compound is primarily used in research, with two suppliers identified globally .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

6-prop-1-en-2-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-5H,1H2,2H3,(H,11,12) |

InChI Key |

WLHRZAJOWAMJOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-1-EN-2-YL)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including 6-(Prop-1-EN-2-YL)nicotinic acid, typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-1-EN-2-YL)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the nicotinic acid ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

6-(Prop-1-EN-2-YL)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Prop-1-EN-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act on receptors in adipocytes and immune cells, influencing lipid metabolism and inflammatory responses . The compound may also affect the vascular endothelium, contributing to its therapeutic effects .

Comparison with Similar Compounds

Nicotinic Acid (3-Pyridinecarboxylic Acid)

- Molecular Formula: C₆H₅NO₂

- Substituent : Hydrogen at the 6-position.

- Molecular Weight : 123.1 g/mol.

- Solubility: Sparingly soluble in cold water, freely soluble in boiling water and ethanol .

- Applications : Vitamin B complex, treatment of pellagra, and vasodilation .

- Key Differences : The absence of the propenyl group in nicotinic acid results in lower molecular weight and higher polarity, enhancing water solubility. This contrasts with 6-(Prop-1-en-2-yl)nicotinic acid, where the hydrophobic propenyl group may reduce aqueous solubility.

6-(Prop-1-yn-1-yl)nicotinic Acid

- Molecular Formula: C₉H₇NO₂

- Substituent : Propynyl (alkyne) group at the 6-position.

- Molecular Weight : 161.16 g/mol.

- CAS Number : SCHEMBL565225 .

- Key Differences: The alkyne substituent introduces greater rigidity and reactivity compared to the propenyl group. However, the reduced stability of alkynes under physiological conditions may limit biomedical applications compared to the propenyl analog .

6-(2-Pyrrolidin-1-yl ethyl)nicotinic Acid

- Molecular Formula : C₁₂H₁₇N₃O₂

- Substituent : Pyrrolidinyl ethyl group at the 6-position.

- Molecular Weight : 247.29 g/mol.

- Applications : Market reports highlight its use in pharmaceutical intermediates, with production capacity and cost data tracked from 2020–2025 .

- This contrasts with the neutral propenyl group in 6-(Prop-1-en-2-yl)nicotinic acid, which may favor lipid membrane permeability .

6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Hydrochloride

- Molecular Formula: Not explicitly provided (heterocyclic pyridazinone core).

- Substituent : Piperidinylmethoxy group.

- CAS Number : 420786-43-2 .

- Key Differences: The pyridazinone core and piperidinylmethoxy substituent distinguish this compound from nicotinic acid derivatives. As a hydrochloride salt, it exhibits high solubility in polar solvents, whereas 6-(Prop-1-en-2-yl)nicotinic acid lacks ionic character, limiting its solubility in aqueous media .

Comparative Data Table

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Solubility | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| Nicotinic acid | C₆H₅NO₂ | H at 6-position | 123.1 | Water, ethanol | 59-67-6 | Vitamin B, vasodilation |

| 6-(Prop-1-en-2-yl)nicotinic acid | C₉H₉NO₂ | Propenyl at 6-position | 163.18 | Likely moderate* | 1935325-83-9 | Research |

| 6-(Prop-1-yn-1-yl)nicotinic acid | C₉H₇NO₂ | Propynyl at 6-position | 161.16 | Data unavailable | SCHEMBL565225 | Chemical synthesis |

| 6-(2-Pyrrolidin-1-yl ethyl)... | C₁₂H₁₇N₃O₂ | Pyrrolidinyl ethyl | 247.29 | High (as salt) | N/A | Pharmaceutical intermediates |

| 6-(Piperidin-4-ylmethoxy)... | - | Piperidinylmethoxy | - | High (HCl salt) | 420786-43-2 | Drug development |

*Inferred from substituent hydrophobicity.

Research Findings and Implications

- Substituent Effects: The propenyl group in 6-(Prop-1-en-2-yl)nicotinic acid introduces moderate hydrophobicity, balancing solubility and membrane permeability.

- Reactivity : The propenyl group’s alkene moiety may participate in electrophilic additions or polymerizations, whereas the propynyl analog’s alkyne group enables click chemistry, expanding its utility in bioconjugation .

- Market Trends : 6-(2-Pyrrolidin-1-yl ethyl)nicotinic acid demonstrates established industrial production, reflecting demand in pharmaceutical manufacturing. In contrast, 6-(Prop-1-en-2-yl)nicotinic acid remains in exploratory research phases .

Biological Activity

6-(Prop-1-EN-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic contexts.

Synthesis and Characterization

The synthesis of 6-(Prop-1-EN-2-YL)nicotinic acid typically involves the reaction of nicotinic acid with prop-1-en-2-yl derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| IR | Identify functional groups |

| MS | Confirm molecular weight |

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinic acid, including 6-(Prop-1-EN-2-YL)nicotinic acid, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various substituted nicotines against microbial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated inhibitory zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

The biological activity of 6-(Prop-1-EN-2-YL)nicotinic acid can be attributed to its ability to interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the compound may inhibit specific enzymes crucial for microbial survival, further enhancing its antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, 6-(Prop-1-EN-2-YL)nicotinic acid was tested against a panel of nine microbial strains. The results indicated that the compound exhibited notable activity against Escherichia coli and Candida albicans, with inhibition zones ranging from 2.4 mm to 3.2 mm depending on concentration .

Case Study 2: Cytotoxicity and Safety Profile

Another investigation assessed the cytotoxic effects of 6-(Prop-1-EN-2-YL)nicotinic acid on mammalian cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 6-(Prop-1-EN-2-YL)nicotinic acid can be explained through its structure-activity relationship. Variations in substituents on the pyridine ring significantly influence its antimicrobial potency. For example, modifications that enhance lipophilicity tend to improve membrane penetration and efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.